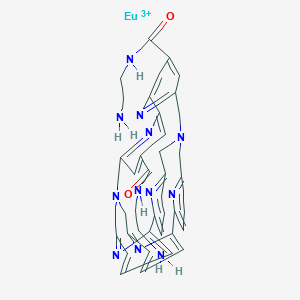
Europium(III) trisbipyridine cryptate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium(III) trisbipyridine cryptate is a complex compound that has been extensively studied in scientific research due to its unique properties. It is a luminescent lanthanide complex that is highly stable and has a long emission lifetime. This makes it an ideal candidate for use in various applications, including biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Europium(III) trisbipyridine cryptate is based on its luminescent properties. When excited with light, the complex emits a characteristic red emission that can be detected using various techniques, including fluorescence spectroscopy. The emission intensity and lifetime of the complex are highly dependent on the local environment, making it an ideal probe for studying various biological systems.
Biochemische Und Physiologische Effekte
Europium(III) trisbipyridine cryptate has been used to study various biochemical and physiological processes, including protein-protein interactions, enzyme kinetics, and cellular signaling pathways. The complex has also been used to study the uptake and metabolism of various drugs and toxins in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Europium(III) trisbipyridine cryptate is its high stability and long emission lifetime. This makes it an ideal probe for studying various biological systems, as it allows for long-term monitoring of cellular processes. However, the complex is highly sensitive to pH and temperature changes, which can affect its luminescent properties. Additionally, the synthesis of the complex can be challenging, requiring specialized equipment and techniques.
Zukünftige Richtungen
There are numerous future directions for the use of Europium(III) trisbipyridine cryptate in scientific research. One area of interest is the development of new biosensors for the detection of various analytes, including biomolecules and environmental pollutants. The complex could also be used in the development of new imaging techniques for studying cellular processes in vivo. Additionally, the use of Europium(III) trisbipyridine cryptate in drug discovery and development is an area of active research.
Synthesemethoden
The synthesis of Europium(III) trisbipyridine cryptate involves the reaction of europium(III) chloride hexahydrate with bipyridine and cryptand. The reaction is carried out in anhydrous acetonitrile under an inert atmosphere. The resulting complex is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Europium(III) trisbipyridine cryptate has been widely used in scientific research due to its unique luminescent properties. It has been used as a probe in various biochemical and physiological studies, including DNA sequencing, protein detection, and cellular imaging. The complex has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and neurotransmitters.
Eigenschaften
CAS-Nummer |
125433-96-7 |
|---|---|
Produktname |
Europium(III) trisbipyridine cryptate |
Molekularformel |
C42H42EuN12O2+3 |
Molekulargewicht |
898.8 g/mol |
IUPAC-Name |
5-N,10-N-bis(2-aminoethyl)-1,14,39,40,41,42,43,44-octazaoctacyclo[12.12.12.13,7.18,12.116,20.121,25.128,32.133,37]tetratetraconta-3(44),4,6,8,10,12(43),16(42),17,19,21,23,25(41),28(40),29,31,33,35,37(39)-octadecaene-5,10-dicarboxamide;europium(3+) |
InChI |
InChI=1S/C42H42N12O2.Eu/c43-13-15-45-41(55)27-17-33-25-53-21-29-5-1-9-35(47-29)36-10-2-6-30(48-36)23-54(24-32-8-4-12-38(50-32)37-11-3-7-31(22-53)49-37)26-34-18-28(42(56)46-16-14-44)20-40(52-34)39(19-27)51-33;/h1-12,17-20H,13-16,21-26,43-44H2,(H,45,55)(H,46,56);/q;+3 |
InChI-Schlüssel |
GWQVMPWSEVRGPY-UHFFFAOYSA-N |
SMILES |
C1C2=NC(=CC=C2)C3=CC=CC(=N3)CN4CC5=NC(=CC=C5)C6=CC=CC(=N6)CN1CC7=NC(=CC(=C7)C(=O)NCCN)C8=CC(=CC(=N8)C4)C(=O)NCCN.[Eu+3] |
Kanonische SMILES |
C1C2=NC(=CC=C2)C3=CC=CC(=N3)CN4CC5=NC(=CC=C5)C6=CC=CC(=N6)CN1CC7=NC(=CC(=C7)C(=O)NCCN)C8=CC(=CC(=N8)C4)C(=O)NCCN.[Eu+3] |
Andere CAS-Nummern |
125433-96-7 |
Synonyme |
europium cryptate europium(III) cryptate europium(III) trisbipyridine cryptate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
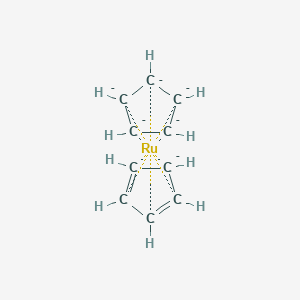
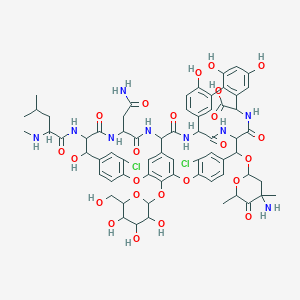
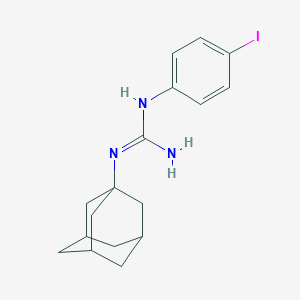
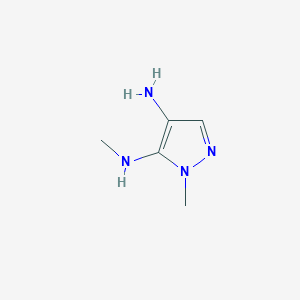
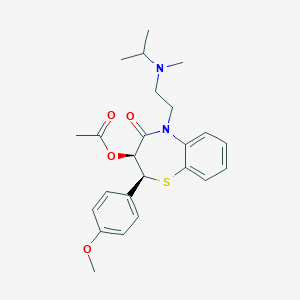


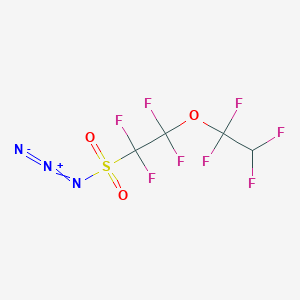
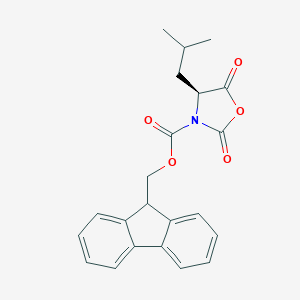
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)

